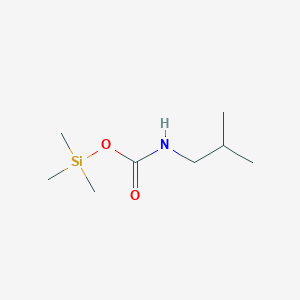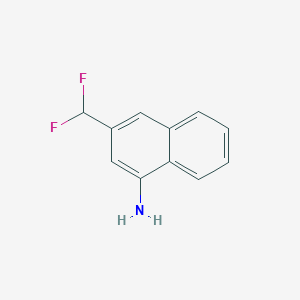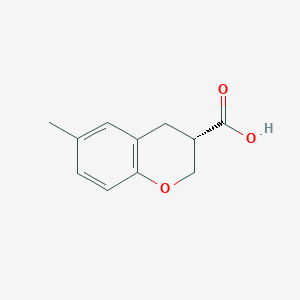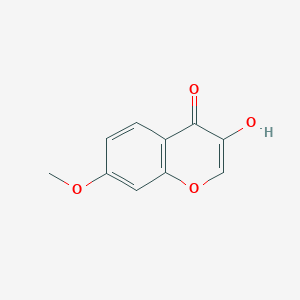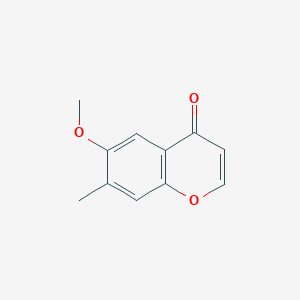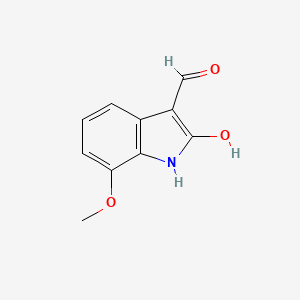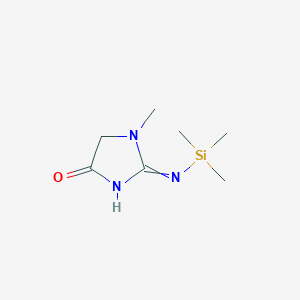
Naphthalene-2,6-diyldimethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalene-2,6-diyldimethanamine is an organic compound with the molecular formula C₁₂H₁₄N₂. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains two methanamine groups attached to the 2 and 6 positions of the naphthalene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Naphthalene-2,6-diyldimethanamine can be synthesized through several methods. One common approach involves the reaction of 2,6-bis(bromomethyl)naphthalene with methenamine in the presence of a base such as sodium hydride. The reaction typically takes place in a solvent like triethylene glycol monomethyl ether (TEGME) under controlled temperature conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Naphthalene-2,6-diyldimethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives with functional groups such as aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present on the naphthalene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine or alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield naphthalene-2,6-dicarboxylic acid, while substitution reactions can produce halogenated or alkylated naphthalene derivatives .
Aplicaciones Científicas De Investigación
Naphthalene-2,6-diyldimethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor to pharmaceuticals.
Industry: This compound is used in the development of fluorescent sensors and other advanced materials
Mecanismo De Acción
The mechanism of action of naphthalene-2,6-diyldimethanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, derivatives of this compound have been shown to inhibit enzymes like monoamine oxidase, which is involved in neurotransmitter metabolism . The compound’s effects are mediated through binding to active sites or altering the conformation of target proteins.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene-1,8-diyldimethanamine: Another derivative of naphthalene with methanamine groups at different positions.
Naphthalene-2,6-dicarboxylic acid: An oxidized form of naphthalene-2,6-diyldimethanamine.
Naphthalene-2,6-disulfonic acid: A sulfonated derivative of naphthalene.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications, such as the development of selective fluorescent sensors and advanced materials .
Propiedades
Fórmula molecular |
C12H14N2 |
|---|---|
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
[6-(aminomethyl)naphthalen-2-yl]methanamine |
InChI |
InChI=1S/C12H14N2/c13-7-9-1-3-11-6-10(8-14)2-4-12(11)5-9/h1-6H,7-8,13-14H2 |
Clave InChI |
PZGUGMOHZDKHMQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2)CN)C=C1CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


